N-(5-(aminomethyl)-5-phenyl-4-pivaloyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)pivalamide hydrochloride
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Overview
Description
Propanamide, N-[5-(aminomethyl)-4-(2,2-dimethyl-1-oxopropyl)-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-, monohydrochloride is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(aminomethyl)-5-phenyl-4-pivaloyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)pivalamide hydrochloride involves multiple steps. The process typically begins with the formation of the thiadiazole ring, followed by the introduction of the aminomethyl and dimethyl groups. Common reagents used in these reactions include sulfur, hydrazine, and various alkylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-[5-(aminomethyl)-4-(2,2-dimethyl-1-oxopropyl)-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable leaving group and solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
Scientific Research Applications
Propanamide, N-[5-(aminomethyl)-4-(2,2-dimethyl-1-oxopropyl)-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(5-(aminomethyl)-5-phenyl-4-pivaloyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)pivalamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Propanamide, N-(2-aminoethyl)-3-[(2-aminoethyl)amino]-: Another propanamide derivative with different substituents.
N,N-dimethyl-2-(methylamino)propanamide: A related compound with a simpler structure.
Uniqueness
Propanamide, N-[5-(aminomethyl)-4-(2,2-dimethyl-1-oxopropyl)-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-, monohydrochloride is unique due to its complex structure, which includes a thiadiazole ring and multiple functional groups
Properties
IUPAC Name |
N-[5-(aminomethyl)-4-(2,2-dimethylpropanoyl)-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S.ClH/c1-17(2,3)14(24)21-16-22-23(15(25)18(4,5)6)19(12-20,26-16)13-10-8-7-9-11-13;/h7-11H,12,20H2,1-6H3,(H,21,22,24);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPTZLZDYSSYPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN(C(S1)(CN)C2=CC=CC=C2)C(=O)C(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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